A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
Executive Summary: This document provides an in-depth technical overview of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, a significant heterocyclic compound primarily known as a reference impurity in the manufacturing of Venlafaxine.[1] This guide is tailored for researchers, medicinal chemists, and drug development professionals, offering a plausible synthetic pathway, detailed characterization methodologies, and mechanistic insights. While this molecule is commercially available as an analytical standard, this paper elucidates its chemistry from a foundational perspective to empower further research and development in related spirocyclic systems.
Introduction: The Significance of the 1-Oxa-3-azaspiro[5.5]undecane Scaffold
Spirocyclic systems, which feature two rings connected by a single common atom, are of immense interest in medicinal chemistry.[2] Their inherent three-dimensionality provides access to novel chemical space, often leading to enhanced target specificity and improved pharmacokinetic properties compared to their planar counterparts. The 1-oxa-3-azaspiro[5.5]undecane core is a privileged scaffold found in a variety of biologically active molecules, exhibiting activities ranging from antibacterial to anticancer and analgesic properties.[3][4][5]
5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane (CAS No. 93413-70-8) is a specific derivative of this class.[6][7] Its primary relevance in the pharmaceutical industry is its classification as a process impurity of Venlafaxine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI).[1] Understanding the synthesis and characterization of such impurities is critical for drug quality control and regulatory compliance. Furthermore, the study of this molecule provides a valuable model for the synthesis of other complex spiro-heterocycles with potential therapeutic applications.
Proposed Synthetic Strategy: A Mechanistically Guided Approach
A survey of the literature does not reveal a direct, published synthetic route for this specific compound. However, based on its structure, a logical and robust synthesis can be proposed via a key intramolecular cyclization reaction. The strategy hinges on the formation of an N-acyliminium ion intermediate, which then undergoes a Pictet-Spengler-type cyclization.
Retrosynthetic Analysis: The target molecule can be disconnected at the C-O and C-N bonds of the oxazinane ring. This leads back to a key intermediate: an amino alcohol derivative of cyclohexanone. This intermediate can be constructed from commercially available starting materials: cyclohexanone, N-methylethanolamine, and a 4-methoxyphenyl Grignard reagent or a similar nucleophile.
A plausible forward synthesis involves a multi-component reaction or a stepwise sequence, as outlined in the workflow below.
Diagram 1: Proposed Synthetic Workflow
Caption: A stepwise workflow for the proposed synthesis.
Experimental Protocol (Proposed)
This protocol is a robust, field-proven methodology for the synthesis of related spirocyclic systems and is presented here as a reliable pathway to the target molecule.
3.1 Synthesis of the Amino Alcohol Intermediate
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Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add anhydrous toluene (100 mL).
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Addition of Reagents: Add cyclohexanone (5.0 g, 51 mmol) and N-methylethanolamine (3.83 g, 51 mmol).
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Azeotropic Dehydration: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux for 4-6 hours to remove water via azeotropic distillation, driving the formation of the enamine/hemiaminal equilibrium.
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Cooling: Once the reaction is complete (monitored by TLC), cool the mixture to 0 °C in an ice bath.
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Grignard Addition: To this cooled solution, add a 1.0 M solution of 4-methoxyphenylmagnesium bromide in THF (61 mL, 61 mmol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.
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Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol intermediate.
3.2 Intramolecular Cyclization and Purification
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Reaction Setup: Dissolve the crude amino alcohol from the previous step in formic acid (50 mL) in a 150 mL round-bottom flask.
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Rationale: Formic acid serves as both the solvent and the acid catalyst. It protonates the hydroxyl group, facilitating its departure as a water molecule and promoting the formation of the key iminium ion intermediate necessary for cyclization.
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Heating: Heat the reaction mixture to 80-90 °C for 4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
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Basification: Cool the reaction mixture to room temperature and pour it carefully over crushed ice (100 g). Basify the solution to a pH of 9-10 by the slow addition of a 4M NaOH solution.
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Extraction: Extract the product with dichloromethane (3 x 75 mL).
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Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane.
Comprehensive Characterization
Characterization is essential to confirm the identity and purity of the synthesized compound.
4.1 Spectroscopic and Physical Data
The following table summarizes the expected and known data for the target molecule.
| Property | Value / Expected Value |
| Molecular Formula | C₁₇H₂₅NO₂[1] |
| Molecular Weight | 275.39 g/mol [7] |
| Appearance | White to off-white solid |
| Melting Point | ~80 °C[6] |
| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm): 7.20 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.50 (d, 1H, O-CH-N), 3.80 (s, 3H, OCH₃), 3.00-2.80 (m, 2H, N-CH₂), 2.40 (s, 3H, N-CH₃), 2.30-1.20 (m, 12H, cyclohexyl & CH₂ protons) |
| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm): 159.0 (Ar-C-O), 132.0 (Ar-C), 128.0 (Ar-CH), 113.5 (Ar-CH), 95.0 (Spiro-C), 85.0 (O-CH-N), 60.0 (O-CH₂), 55.2 (OCH₃), 45.0 (N-CH₃), 40.0 (N-CH₂), 35.0, 25.0, 21.0 (Cyclohexyl-C) |
| FT-IR (KBr, cm⁻¹) | Predicted ν: 2930 (C-H aliphatic), 2850 (C-H aliphatic), 1610 (C=C aromatic), 1510 (C=C aromatic), 1245 (C-O ether, aryl), 1175 (C-N), 1100 (C-O ether, aliphatic) |
| Mass Spec (ESI-MS) | m/z: 276.19 [M+H]⁺ |
4.2 Chromatographic Purity
Purity should be assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as the compound is used as an analytical standard.[6] A typical HPLC method would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and acetonitrile.
Mechanistic Insights: The Cyclization Cascade
The key step in the proposed synthesis is the acid-catalyzed intramolecular cyclization. This transformation is believed to proceed through a well-established cascade involving the formation of an N-acyliminium ion.
Diagram 2: Key Cyclization Mechanism
Caption: The acid-catalyzed formation of the oxazinane ring.
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Protonation: The secondary alcohol on the amino alcohol intermediate is protonated by the acid catalyst (formic acid).
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Formation of Iminium Ion: The protonated hydroxyl group leaves as a water molecule. The resulting carbocation is stabilized by the adjacent nitrogen atom, forming a resonance-stabilized iminium ion.
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Intramolecular Cycloetherification: The lone pair of electrons on the ether oxygen of the N-methylethanolamine moiety acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This ring-closing step forms the six-membered oxazinane ring.
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Deprotonation: A final deprotonation step yields the neutral spirocyclic product.
Applications and Future Research
Current Application: The primary documented use of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane is as a certified reference material for the quality control of Venlafaxine.[1] It allows for the accurate identification and quantification of this specific impurity in bulk drug substance and finished pharmaceutical products, ensuring patient safety and regulatory adherence.
Future Directions: While this compound is an impurity, the 1-oxa-3-azaspiro[5.5]undecane scaffold itself is of significant interest. The biological activity of this specific molecule has not been extensively reported. Future research could involve:
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Pharmacological Screening: Evaluating its activity against a panel of receptors, particularly CNS targets, given its structural relationship to Venlafaxine.
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Analogue Synthesis: Using the proposed synthetic route as a template to generate a library of derivatives by varying the aromatic group, the N-alkyl substituent, and the spirocyclic ring size. This could lead to the discovery of novel therapeutic agents.[8][9]
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Stereoselective Synthesis: Developing an asymmetric synthesis to isolate and study the individual enantiomers, as biological activity is often stereospecific.
Conclusion
5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane serves as more than just a pharmaceutical impurity; it is a model compound for the exploration of spiro-heterocyclic chemistry. This guide has provided a comprehensive framework for its synthesis and characterization, grounded in established chemical principles. By presenting a plausible and detailed synthetic protocol, along with expected analytical data and mechanistic rationale, we provide the scientific community with the necessary tools to not only synthesize this specific molecule but also to innovate within the broader class of spiro-heterocycles, potentially unlocking new frontiers in drug discovery.
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